Product packaging for Maleic anhydride 1-tetradecene polymer(Cat. No.:CAS No. 31473-53-7)

Maleic anhydride 1-tetradecene polymer

Cat. No.: B8695612
CAS No.: 31473-53-7
M. Wt: 294.4 g/mol
InChI Key: UNRSNCKZHFVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Alpha-Olefin-Maleic Anhydride (B1165640) Copolymers in Polymer Science

The study of alternating copolymers dates back to the 1930s, with early research establishing that certain monomer pairs polymerize in a strictly alternating fashion. researchgate.net Copolymers of maleic anhydride with various electron-donor monomers have been a subject of significant academic and industrial interest for decades. researchgate.net Initially, research focused on the copolymerization of maleic anhydride with simple olefins like ethylene (B1197577) and styrene (B11656). acs.orgrwth-aachen.de These studies laid the groundwork for understanding the fundamental mechanisms driving this type of polymerization.

The development of synthetic techniques evolved from conventional free-radical polymerization, which often produced polymers with broad molecular weight distributions, to more controlled methods. researchgate.net Over time, the scope of research expanded to include higher alpha-olefins, which are olefins with the double bond at the primary or alpha position. rwth-aachen.de This expansion was driven by the recognition that incorporating longer alkyl side chains could systematically tune the physical and chemical properties of the resulting copolymers. The investigation into copolymers with long-chain alpha-olefins, such as 1-tetradecene (B72687) (a C14 olefin), led to the development of polymers with enhanced solubility in nonpolar solvents, improved thermal stability, and unique interfacial properties. These advancements have made alpha-olefin-maleic anhydride copolymers, including the 1-tetradecene variant, commercially significant materials.

Significance of Maleic Anhydride 1-Tetradecene Polymer in Advanced Materials Research

The distinct molecular architecture of this compound, featuring a polar backbone with regularly spaced, long, nonpolar side chains, makes it a material of considerable interest in advanced research. The presence of the C14 alkyl chain from 1-tetradecene provides a strong hydrophobic character, which is balanced by the hydrophilic potential of the maleic anhydride units, especially after hydrolysis to carboxylic acid groups.

This amphiphilic nature is key to its applications in various fields:

Adhesives and Coatings: Copolymers of maleic anhydride with alpha-olefins having more than 10 carbon atoms are utilized in coatings and adhesives due to their excellent adhesion and durability.

Petroleum Industry: These copolymers act as effective pour-point depressants and flow improvers for waxy crude oils. The long alkyl side chains co-crystallize with the paraffin (B1166041) waxes in the oil, disrupting the formation of a large wax crystal network that can impede flow at low temperatures. researchgate.net

Biomedical Applications: The reactive anhydride ring can be opened under mild conditions to conjugate with drugs or other bioactive molecules, making these copolymers potential candidates for drug delivery systems and biomaterials. researchgate.net Modified versions of similar long-chain alpha-olefin maleic anhydride copolymers have been used to coat nanoparticles for biomedical applications, enhancing their stability and enabling targeted delivery. thaiscience.infonih.gov

The versatility of this polymer stems from the highly reactive anhydride groups, which can undergo various chemical modifications like hydrolysis and esterification, allowing for the fine-tuning of its properties for specific applications. aevixchemical.com

Academic Research Scope and Foundational Principles of Alternating Copolymerization

The copolymerization of maleic anhydride (an electron-acceptor monomer) and 1-tetradecene (an electron-donor monomer) is a classic example of alternating copolymerization, a process that is typically initiated by free radicals. researchgate.net Maleic anhydride itself does not readily undergo homopolymerization under these conditions. acs.org The strong tendency for alternation is a key area of academic inquiry.

Two primary mechanisms are proposed to explain this phenomenon:

Terminal Model: This model posits that the alternating sequence arises from the high reactivity of a growing polymer chain ending in one type of monomer unit towards the other monomer. For instance, a chain ending in a maleic anhydride radical preferentially adds a 1-tetradecene monomer, and vice versa.

Charge-Transfer Complex (CTC) Model: This model suggests that the electron-donor (1-tetradecene) and electron-acceptor (maleic anhydride) monomers form a molecular complex, known as a charge-transfer complex, prior to polymerization. researchgate.netcmu.edu This complex then acts as a single unit that enters the polymer chain, inherently ensuring the alternating structure. cmu.edu Spectroscopic evidence, such as from NMR and UV spectroscopy, has been used to identify and characterize these complexes in various monomer systems involving maleic anhydride. researchgate.net

Modern computational chemistry, particularly Density Functional Theory (DFT), has provided deeper insights into these mechanisms. researchgate.netmdpi.comnih.gov DFT calculations have been used to analyze the reaction pathways, model the transition states, and determine the energetics of the copolymerization process. researchgate.netmdpi.com These theoretical studies have largely confirmed the preference for the alternating reaction mode for the copolymerization of maleic anhydride with alpha-olefins. researchgate.netnih.gov

Furthermore, research has explored the role of Lewis acids in promoting these copolymerizations. Lewis acids can complex with the maleic anhydride monomer, which can enhance the rate and control of the polymerization, leading to copolymers with high molecular weights under mild conditions. acs.orgfigshare.combohrium.com This strategy represents a significant advancement in producing well-defined functional polyolefins. acs.orgfigshare.com

Data Tables

Table 1: Monomer Properties This table outlines the basic properties of the constituent monomers.

PropertyMaleic Anhydride1-Tetradecene
Chemical Formula C₄H₂O₃C₁₄H₂₈
Molar Mass 98.06 g/mol 196.38 g/mol
Type Electron-AcceptorElectron-Donor (α-Olefin)
Structure Cyclic AnhydrideLinear Alkene

Table 2: Polymer Characteristics and Applications This table summarizes key features and uses of the resulting copolymer.

CharacteristicDescription
Polymer Type Alternating Copolymer
CAS Number 31473-53-7 chemicalbook.comchemsrc.com
Key Structural Features - Reactive anhydride groups in the backbone- Long (C12) alkyl side chains
Primary Synthesis Method Free-Radical Polymerization
Key Applications - Pour-Point Depressant researchgate.net- Adhesives and Coatings - Polymer Compatibilizer terchemicals.com- Biomedical Nanoparticle Coatings thaiscience.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B8695612 Maleic anhydride 1-tetradecene polymer CAS No. 31473-53-7

Properties

CAS No.

31473-53-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

furan-2,5-dione;tetradec-1-ene

InChI

InChI=1S/C14H28.C4H2O3/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-14H2,2H3;1-2H

InChI Key

UNRSNCKZHFVYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=C.C1=CC(=O)OC1=O

Related CAS

115678-70-1
31473-53-7

Origin of Product

United States

Synthesis Methodologies and Polymerization Mechanisms

Free Radical Copolymerization Pathways

Free radical copolymerization is a fundamental method for synthesizing the Maleic Anhydride (B1165640) 1-Tetradecene (B72687) Polymer. This process involves the initiation, propagation, and termination of polymer chains through radical intermediates.

The generation of free radicals is a critical first step in initiating the polymerization process. This is typically achieved through the thermal decomposition of initiators. Commonly used initiators for the copolymerization of maleic anhydride with α-olefins, such as 1-tetradecene, include benzoyl peroxide and azobisisobutyronitrile (AIBN).

These initiators decompose at specific temperatures to form primary radicals, which then react with the monomers to start the polymer chain growth. For instance, in the synthesis of a maleic anhydride-α-tetradecene copolymer, benzoyl peroxide has been effectively used as an initiator. The process involves the copolymerization of maleic anhydride and α-tetradecene in a solution with benzoyl peroxide, leading to the formation of the desired polymer.

Table 1: Common Initiators for Maleic Anhydride and α-Olefin Copolymerization

InitiatorTypical Decomposition TemperatureResulting Radicals
Benzoyl Peroxide65-85°CPhenyl and benzoyloxy radicals
Azobisisobutyronitrile (AIBN)60-80°C2-cyanoprop-2-yl radicals

The choice of initiator and its concentration can significantly influence the rate of polymerization and the molecular weight of the resulting polymer.

Toluene (B28343) is a commonly employed solvent for this reaction. In one study, maleic anhydride and α-tetradecene were copolymerized in toluene at 110°C. Other solvents that have been investigated for the copolymerization of maleic anhydride with other olefins include dichlorobenzene, benzene, dioxane, chloroform, and acetonitrile. The choice of solvent can impact the polymer's microstructure and the apparent reactivity ratios of the comonomers. For example, in the copolymerization of styrene (B11656) and maleic anhydride, a significant solvent effect on the apparent reactivity ratios was observed when using toluene, butanone, and N,N'-dimethylformamide. tue.nltue.nl While not specific to 1-tetradecene, this highlights the importance of solvent selection in controlling the polymerization process.

Temperature and reaction time are critical parameters that must be optimized to achieve the desired polymer characteristics, such as high yield and specific molecular weight. The reaction temperature directly influences the rate of initiator decomposition and the propagation and termination rates of the polymer chains.

For the synthesis of the maleic anhydride-α-tetradecene copolymer, a reaction temperature of 110°C for 8 hours in toluene with benzoyl peroxide as the initiator has been reported. In a study on the graft copolymerization of maleic anhydride to tetradecene, the reaction was investigated in 1,2-dichlorobenzene (B45396). ajol.info While specific optimization data for the direct copolymerization of maleic anhydride and 1-tetradecene is not extensively detailed in the provided search results, the general principle is to select a temperature that ensures a suitable rate of radical generation without leading to undesirable side reactions, such as polymer degradation. The reaction time is then adjusted to achieve the desired monomer conversion.

The composition of the final copolymer is heavily dependent on the initial molar ratio of the monomers in the feed. In the free radical copolymerization of maleic anhydride and α-olefins, there is a strong tendency to form alternating copolymers, where the monomers are incorporated into the polymer chain in a 1:1 molar ratio.

This alternating behavior is due to the formation of a charge-transfer complex between the electron-acceptor maleic anhydride and the electron-donor α-olefin. A study on the copolymerization of maleic anhydride and α-tetradecene reported a final polymer composition with a maleic anhydride to α-tetradecene ratio of approximately 1:1.2. This was achieved through free radical copolymerization, indicating a near-alternating structure. The monomer reactivity ratios, which quantify the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer, are key to understanding the final polymer composition. For alternating systems, these reactivity ratios are typically close to zero.

Graft Copolymerization Approaches

Graft copolymerization is another significant method for producing maleic anhydride-containing polymers. This technique involves attaching maleic anhydride units as side chains onto a pre-existing polymer backbone.

The grafting of maleic anhydride onto an olefinic backbone, such as poly(1-tetradecene), typically proceeds via a free-radical mechanism. The process can be summarized in the following steps:

Initiation: A radical initiator, such as a peroxide, is thermally decomposed to generate primary radicals.

Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the polyolefin backbone, creating a macroradical.

Grafting: The maleic anhydride monomer adds to the macroradical site on the polymer chain. Due to the low tendency of maleic anhydride to homopolymerize, typically single maleic anhydride units are grafted.

Termination: The grafted polymer radical can be terminated through combination or disproportionation reactions.

A kinetic study of the graft copolymerization of maleic anhydride to tetradecene in 1,2-dichlorobenzene found that at high initiator concentrations, the rate of disappearance of maleic anhydride is linear with time. ajol.info The order with respect to the initiator was close to 0.5, which is consistent with a chain mechanism. ajol.info The results were interpreted in terms of a chain mechanism that includes a propagation step where a succinic anhydride radical abstracts a hydrogen atom from the hydrocarbon chain. ajol.info

Role of Initiator Concentration in Grafting Efficiency

In the free-radical grafting of maleic anhydride onto a polyolefin backbone like poly(1-tetradecene), the concentration of the initiator, such as benzoyl peroxide or dicumyl peroxide, plays a critical role in determining the grafting efficiency. The process begins with the thermal decomposition of the initiator to form primary radicals. These radicals then abstract hydrogen atoms from the polymer backbone, creating macroradicals onto which maleic anhydride can be grafted. sid.ir

Research on similar polyolefin systems demonstrates a clear correlation between initiator concentration and the percentage of grafting. Generally, as the initiator concentration increases, the grafting percentage also increases up to an optimal point. researchgate.netresearchgate.net This is because a higher concentration of initiator generates more primary radicals, leading to the formation of more macroradical sites on the polymer chain available for grafting. mdpi.com

However, an excessively high initiator concentration can have detrimental effects, leading to a decrease in grafting efficiency. sid.ir Several factors contribute to this phenomenon:

Side Reactions: High concentrations of radicals increase the likelihood of side reactions, such as cross-linking or chain scission (degradation), particularly in polymers like polypropylene (B1209903). mdpi.com While polyethylene-type backbones (like poly-tetradecene) tend towards cross-linking, high radical concentrations can still lead to undesirable network formation. researchgate.net

Initiator Recombination: At very high concentrations, initiator-derived radicals may terminate by combining with each other before they can abstract a hydrogen from the polymer, thus wasting the initiator.

Homopolymerization of Maleic Anhydride: While maleic anhydride has a low tendency to homopolymerize, high radical flux can promote the formation of short poly(maleic anhydride) chains, which may then graft onto the backbone or exist as an undesirable byproduct. sid.ir

One study on the kinetics of grafting maleic anhydride to tetradecene found that the number of maleic anhydride molecules grafted per molecule of initiator decomposed varied significantly, from 57 at low initiation rates to 8 at high rates, highlighting a decrease in efficiency at higher initiator concentrations. ajol.info This suggests that at high initiator levels, termination reactions become more dominant. ajol.info

Table 1: Effect of Initiator Concentration on Grafting Percentage (Illustrative Data based on Polyolefin Studies)
Initiator Concentration (wt%)Grafting Percentage (%)Observations
0.51.2Initial increase in grafting with initiator concentration.
1.02.5Grafting percentage continues to rise.
1.53.1Approaching optimal concentration.
2.02.8Decrease in grafting efficiency, likely due to increased side reactions. sid.ir

Intramolecular vs. Intermolecular Grafting Phenomena

During the grafting process, the newly formed polymer chains can exhibit both intramolecular and intermolecular associations. The polar nature of the grafted maleic anhydride groups contrasts sharply with the nonpolar polyolefin backbone. researchgate.net This chemical disparity drives the anhydride groups to associate with one another.

Intramolecular grafting can refer to the arrangement of multiple grafted succinic anhydride units along a single polymer chain. These polar grafts can form clusters or aggregated domains along the nonpolar backbone, leading to a microphase-separated morphology within a single macromolecule. researchgate.net

Intermolecular grafting phenomena involve associations between different polymer chains. The polar anhydride groups on one polymer chain can interact with those on adjacent chains, leading to the formation of physical cross-links or aggregates. researchgate.net This can significantly impact the material's bulk properties, such as its rheology and thermal characteristics. In solution, this can lead to the formation of associated structures, while in the melt, it can increase viscosity. sid.ir The combination of macroradicals from different polymer chains is an example of an intermolecular reaction that can lead to cross-linking and an increase in molecular weight. sid.ir Conversely, chain transfer reactions between polymer chains are also an intermolecular process that can create new macroradical sites for grafting. sid.ir

The balance between these phenomena is influenced by factors such as polymer concentration and the degree of grafting. At low concentrations in a solution, intramolecular associations are more likely to dominate. As the polymer concentration increases, the probability of intermolecular interactions and cross-linking rises, which can lead to increased viscosity or even gel formation. sid.ir

Controlled Polymerization Techniques and Architectural Design

To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled polymerization techniques have been explored for the synthesis of maleic anhydride-containing polymers.

Exploration of Reversible-Deactivation Radical Polymerization for Molecular Weight Control

Reversible-Deactivation Radical Polymerization (RDRP) techniques offer significant advantages for synthesizing well-defined polymers. nih.gov Methods like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. researchgate.netmdpi.com

These techniques operate based on a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. mdpi.com This minimizes termination reactions that are prevalent in conventional free-radical systems, allowing polymer chains to grow in a more uniform and controlled manner. nih.gov

For maleic anhydride copolymers, RAFT polymerization has been successfully employed to synthesize well-defined block copolymers. researchgate.net The choice of RAFT agent is crucial for controlling the polymerization. For instance, 4-Cyano-4-[(thiobenzoyl)sulfanyl]pentanoic acid and 2-cyanoprop-2-yl dithiobenzoate have been used to mediate the copolymerization of styrene and maleic anhydride, yielding polymers with controlled growth and predictable molecular weights. cmu.edu The application of these RDRP methods allows for fine-tuning of the molecular weight, which is critical as it directly influences the polymer's physical properties, such as glass transition temperature and viscosity. mdpi.com

Table 2: Molecular Weight Control in RAFT Polymerization of Maleic Anhydride Copolymers (Illustrative)
Experiment[Monomer]:[RAFT Agent] RatioNumber-Average Molecular Weight (Mn, g/mol)Dispersity (Đ)
1100:110,5001.15
2200:121,2001.18
3400:143,0001.25

Strategies for Achieving Alternating Microstructures

Maleic anhydride (MA), an electron-acceptor monomer, exhibits a very strong tendency to form alternating copolymers with electron-donor monomers like α-olefins (e.g., 1-tetradecene). semanticscholar.org This is a key feature of its copolymerization behavior. MA has little to no inclination to homopolymerize under free-radical conditions but readily copolymerizes with comonomers. vjst.vn The formation of a 1:1 alternating sequence is often attributed to the formation of a charge-transfer complex (CTC) between the electron-rich olefin and the electron-poor maleic anhydride, which then propagates as a single unit. researchgate.net Another model suggests that the high reactivity of a polymer chain ending in an olefin radical towards a maleic anhydride monomer (and vice-versa) leads to the alternating structure through a terminal model mechanism. semanticscholar.org

To ensure a strictly alternating structure, copolymerization is often carried out with an equimolar or slight excess of maleic anhydride in the feed. mdpi.com Free-radical polymerization using initiators like benzoyl peroxide or AIBN is a common and effective method for synthesizing poly(maleic anhydride-alt-1-tetradecene). vjst.vn The resulting alternating polymer possesses a regular structure with the 1-tetradecene side chains separated by the maleic anhydride units along the polymer backbone. alfachemic.comsigmaaldrich.com The use of Lewis acids can also activate spontaneous alternating copolymerization even at lower temperatures, producing copolymers with strictly alternating regularity and high molecular weights. nih.gov

Formation of Comb-Type Polymer Architectures

The alternating copolymerization of maleic anhydride with a long-chain α-olefin like 1-tetradecene naturally results in a comb-type (or comb-like) polymer architecture. vjst.vnresearchgate.net In this structure, the polymer backbone is formed by the copolymerized maleic anhydride and tetradecene units, while the dodecyl side chains (from the C14 olefin) extend from the backbone, resembling the teeth of a comb. researchgate.net

These comb-like polymers are amphiphilic in nature; the polar anhydride groups form the backbone while the long, nonpolar alkyl side chains create a hydrophobic periphery. researchgate.net The regular spacing of these long side chains is a direct consequence of the alternating microstructure. vjst.vn

Further modification of the anhydride groups in the backbone can be used to create more complex comb-type architectures. For example, esterification of the poly(maleic anhydride-co-α-tetradecene) with long-chain alcohols introduces a second set of long alkyl chains, creating a polymer with both long and short side chains arranged alternately. vjst.vn This allows for precise tuning of the polymer's physical properties, such as its solubility and its effectiveness as a flow improver or surface modifier. vjst.vnhep.com.cn The reaction of the anhydride rings with primary amines can also be used to graft different functional side chains, further diversifying the potential comb-like structures. mdpi.com

Molecular Architecture and Structural Characteristics

Copolymer Composition and Monomer Sequence Distribution

The fundamental structure of the maleic anhydride (B1165640) 1-tetradecene (B72687) polymer is defined by the arrangement and ratio of its two constituent monomers. This arrangement is not random but is governed by the inherent chemical reactivity of the monomers, leading to a well-defined sequence under typical polymerization conditions.

The free radical copolymerization of maleic anhydride, an electron-acceptor monomer, with an electron-donor α-olefin like 1-tetradecene, strongly favors the formation of alternating copolymers. nih.govsemanticscholar.orgmdpi.com This tendency means that the polymer chain is typically composed of a repeating sequence of one maleic anhydride unit followed by one 1-tetradecene unit. cas.org This 1:1 alternating structure is a key feature of this class of copolymers, ensuring a consistent distribution of the hydrophobic alkyl side chains and the reactive anhydride groups along the polymer backbone. mdpi.com The resulting polymer, properly named poly(maleic anhydride-alt-1-tetradecene), possesses a uniform architecture that dictates its amphiphilic character. cas.orgalfachemic.com

While a strong tendency towards alternation exists, the regularity of the monomer sequence can be influenced by the specific conditions of the polymerization reaction. The synthesis is typically carried out via free radical polymerization, often initiated by compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN). epa.gov The choice of initiator, solvent, temperature, and monomer feed ratio can impact the final polymer structure.

Theoretical studies using density functional theory (DFT) confirm that the alternating reaction mode is energetically preferred during the free radical copolymerization of maleic anhydride and α-olefins. nih.govsemanticscholar.orgresearchgate.net However, deviations from a perfectly alternating sequence can occur. For instance, using a significant excess of one monomer can potentially disrupt the 1:1 sequence. The reaction temperature is also a critical parameter; moderately high temperatures are generally used, as very high temperatures could promote undesirable side reactions. nih.govresearchgate.net Therefore, precise control over the reaction conditions is essential to ensure the synthesis of a copolymer with a highly regular, alternating sequence.

Molecular Weight Distribution and Polydispersity Index

The molecular weight and its distribution are critical parameters that determine the physical properties of the polymer, such as viscosity and mechanical strength. These characteristics are typically analyzed using Gel Permeation Chromatography (GPC). epa.gov

For copolymers of maleic anhydride and α-olefins, including 1-tetradecene, the polymerization process generally yields a monomodal molecular weight distribution. epa.gov This indicates a uniform population of polymer chains without significant fractions of much higher or lower molecular weight species. Furthermore, these copolymers are often characterized by a narrow molecular weight distribution, with a low Polydispersity Index (PDI). A low PDI value, typically close to 1.0, signifies that the polymer chains in the sample are of very similar lengths. researchgate.net

Table 1: Representative Molecular Weight Characteristics of Maleic Anhydride-α-Olefin Copolymers

ParameterTypical Value RangeSignificance
Number Average Molecular Weight (Mn) Varies with synthesis conditionsRepresents the average molecular weight by the number of chains.
Weight Average Molecular Weight (Mw) Varies with synthesis conditionsRepresents the average molecular weight by the weight fraction of chains.
Polydispersity Index (PDI = Mw/Mn) 1.02 - 1.10Indicates a narrow distribution of polymer chain lengths, approaching a monodisperse state. researchgate.net

This table presents typical values for this class of copolymers based on available research; specific values for any given synthesis will depend on the precise reaction conditions.

Stereochemical Configuration and Chain Isomerism

The stereochemistry, or tacticity, of the polymer chain refers to the spatial arrangement of the monomer units relative to each other along the backbone. During the polymerization of 1-tetradecene with maleic anhydride, chiral centers are formed at the carbon atoms where the monomers link. The relative configurations of these centers determine whether the polymer is isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (substituents randomly arranged). google.com

The free-radical polymerization mechanism typically used for this copolymerization does not provide strong stereochemical control, which often results in a predominantly atactic structure. The specific stereochemical outcome depends on the precise reaction kinetics and the transition states of the propagating radical addition steps. While detailed stereochemical studies for poly(maleic anhydride-alt-1-tetradecene) are not widely reported, the tacticity influences the polymer's ability to crystallize and thus affects its thermal and mechanical properties.

Impact of Side Chain Length on Polymer Morphology and Structure

The presence of these long, non-polar side chains imparts significant hydrophobic character to the copolymer. alfachemic.com This hydrophobicity, combined with the hydrophilic nature of the maleic anhydride units (especially when hydrolyzed to carboxylic acids), results in an amphiphilic polymer. The length of the side chain is a critical factor in determining the balance between these hydrophilic and hydrophobic properties.

Structurally, the long side chains can influence how the polymer chains pack together in the solid state. They can introduce a degree of crystallinity or ordered domains through side-chain crystallization, which is separate from any potential backbone crystallinity. This morphology affects physical properties such as the melting point and solubility. In applications where the copolymer is blended with other materials, the long alkyl chains enhance compatibility with non-polar substances and can significantly alter the crystalline properties of the host matrix.

Advanced Analytical and Characterization Methodologies for Polymeric Structure

Chromatographic Methods for Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are intrinsically linked to its molecular weight and molecular weight distribution. Therefore, accurate determination of these parameters is essential for the characterization of Maleic Anhydride (B1165640) 1-Tetradecene (B72687) Polymer. The primary technique used for this purpose is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).

SEC separates polymer molecules based on their hydrodynamic volume in solution. The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. Smaller polymer coils can penetrate more deeply into the pores of the gel, resulting in a longer elution time. Conversely, larger polymer coils are excluded from many of the pores and thus elute more quickly.

By calibrating the SEC system with a series of well-characterized polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of elution volume versus log(molecular weight) can be generated. The elution profile of the Maleic Anhydride 1-Tetradecene Polymer sample can then be used to determine its various molecular weight averages, including:

Number-average molecular weight (M_n): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that takes into account the contribution of each molecule to the total weight of the sample.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). This value provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths.

The data obtained from SEC is critical for controlling the polymerization process and for tailoring the properties of the final polymer product to specific applications. For instance, a higher molecular weight generally leads to enhanced mechanical strength, while a narrow PDI can result in more predictable and uniform material properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. selectscience.net This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org Larger molecules, which cannot enter the pores of the column's packing material, elute first, while smaller molecules have longer retention times as they navigate through the porous beads. selectscience.netpaint.org

For copolymers of maleic anhydride and α-olefins, such as 1-tetradecene, GPC is employed to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). tandfonline.comnih.gov The PDI value provides a measure of the breadth of the molecular weight distribution; values between 1.33 and 2.04 are typical for copolymers synthesized via free radical polymerization. tandfonline.com

Research on the free radical polymerization of maleic anhydride with various α-olefins (from 1-hexene (B165129) to 1-hexadecene) has utilized GPC to characterize the resulting products. The analysis revealed that these copolymers typically exhibit a monomodal molecular weight distribution, which suggests a single type of chain growth mechanism without significant secondary events. tandfonline.com The number-average molecular weight for these copolymers generally falls in the range of 2,300 to 12,000 g/mol . tandfonline.com For instance, an alternating copolymer of maleic anhydride and 1-decene (B1663960) was found to have a chain containing approximately 23 repeating units. tandfonline.com

Table 1: GPC Characterization Data for Maleic Anhydride-α-Olefin Copolymers

This table presents representative data for copolymers similar in structure to this compound, illustrating typical molecular weight and polydispersity values obtained through GPC analysis.

Copolymer (Maleic Anhydride with) Number-Average Molecular Weight (Mn) ( g/mol ) Weight-Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI)
1-Hexene 2,300 3,900 1.70
1-Octene 3,100 4,900 1.58
1-Decene 4,200 6,500 1.55
1-Dodecene 4,800 6,400 1.33
1-Tetradecene 5,500 9,100 1.65

Data adapted from studies on maleic anhydride-α-olefin copolymers. tandfonline.com

Surface and Microscopic Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Modification Degree

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.gov For polymers like this compound, XPS is invaluable for verifying surface composition and assessing the success of surface modification reactions. tue.nlelsevierpure.com

The analysis of a styrene-maleic anhydride (SMA) copolymer, a related material, shows that the surface primarily contains carbon (C) and oxygen (O). mdpi.com After surface modification, such as grafting with another polymer like polyethyleneimine (PEI), XPS spectra show significant changes. mdpi.com For example, the appearance of a nitrogen (N) peak and changes in the relative percentages of C and O confirm the successful grafting of the amine-containing PEI onto the maleic anhydride units. mdpi.com

High-resolution XPS spectra, particularly of the C1s region, can provide detailed information about the chemical bonding environment. For maleic anhydride-containing polymer films, distinct peaks can be identified corresponding to different carbon functionalities, such as hydrocarbon (C-H/C-C), carbon singly bonded to oxygen (C-O), and various carboxyl and carbonyl groups (O-C=O, C=O). researchgate.net The relative intensities of these peaks can be used to quantify the degree of surface modification or hydrolysis of the anhydride groups. elsevierpure.comresearchgate.net

Table 2: Example of Surface Elemental Composition by XPS for a Modified Maleic Anhydride Copolymer

This table illustrates how XPS data can be used to track changes in surface composition following a chemical modification, such as grafting.

Sample C (%) O (%) N (%)
Unmodified Styrene-Maleic Anhydride Copolymer (SMA) 80.17 18.21 1.59

Data derived from XPS analysis of SMA and its derivative. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle Encapsulation Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of nanomaterials at high resolution. mdpi.com It is particularly crucial for characterizing the core-shell architecture of polymer nanoparticles, where one material encapsulates another. mdpi.com In the context of this compound, TEM would be the primary method to confirm the successful encapsulation of an active agent or to visualize the structure of self-assembled nanoparticles.

When used in nano-delivery systems, amphiphilic copolymers can self-assemble into core-shell structures where a hydrophobic core acts as a cargo space for lipophilic substances, and a hydrophilic shell provides biocompatibility and stability in aqueous environments. mdpi.comrsc.org TEM analysis allows for the direct observation of these nanoparticles, providing information on their size, shape, and internal structure. researchgate.netresearchgate.net

Challenges in TEM imaging of polymeric nanoparticles include poor intrinsic contrast and potential damage from the electron beam. mdpi.com To overcome low contrast, staining agents are often used. Negative staining can be effective in preserving the native structure and visualizing the entire particle, while specific positive stains can be used to selectively enhance the contrast of either the core or the shell, though this can sometimes be challenging. mdpi.com Cryo-TEM, where the sample is flash-frozen in a vitrified state, is another valuable approach that allows for the observation of the nanoparticles in a near-native, hydrated state, avoiding artifacts from drying and staining. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for obtaining high-resolution images of a sample's surface morphology. mdpi.com Unlike TEM, which images the internal structure, SEM provides information about the surface topography and features. For this compound, SEM is used to study the surface of films, coatings, or microparticles.

The technique involves scanning the sample with a focused beam of electrons, and the resulting signals (such as secondary electrons) are used to create an image of the surface. This can reveal details about surface roughness, porosity, and the size and shape of particles or domains on the surface. mdpi.com For example, in the study of polymer blends or composites, SEM can visualize the dispersion and morphology of different phases. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, complementing the data obtained from XPS. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a true three-dimensional map of a surface at the nanoscale. youtube.com It is exceptionally well-suited for characterizing polymer surfaces because it can operate in various environments and does not require conductive samples. researchgate.netmdpi.com For this compound films, AFM can be used to obtain quantitative data on surface topography, roughness, and nanomechanical properties. youtube.com

In its most common imaging mode (tapping mode), a sharp tip at the end of a cantilever is oscillated as it scans the surface. Changes in the oscillation amplitude due to tip-surface interactions are used to generate a topographical image. mdpi.com This allows for the precise measurement of feature heights and surface roughness. youtube.com

Beyond topography, AFM can also provide "phase images," which map variations in material properties like adhesion, stiffness, and viscoelasticity across the surface. youtube.com This capability is useful for identifying different components in polymer blends or composites. Force spectroscopy, another AFM mode, measures the interaction forces between the tip and the surface as a function of their separation distance, providing quantitative information on local mechanical properties like elasticity. researchgate.netmdpi.com Studies on thin films of maleic anhydride copolymers have used AFM to investigate swelling behavior and changes in surface properties under different environmental conditions, such as varying pH. researchgate.net

Electrochemical and Solution-Based Characterization

Potentiometric Studies for Ionization Degree Determination

Potentiometric titration is a widely used method to investigate the ionization behavior of polyelectrolytes derived from the hydrolysis of maleic anhydride copolymers. researchgate.net For polymers like hydrolyzed Maleic anhydride 1-tetradecene, this technique reveals the degree of dissociation of the carboxylic acid groups along the polymer backbone.

During a typical potentiometric titration, a base, such as sodium hydroxide (B78521), is gradually added to an aqueous solution of the hydrolyzed copolymer. The resulting change in pH is monitored. The titration curve for maleic acid copolymers typically shows two inflection points. semanticscholar.org These points correspond to the two-step dissociation of the adjacent carboxylic acid groups originating from the maleic anhydride unit. researchgate.net By analyzing these titration curves, the apparent dissociation constant (pKa) can be determined as a function of the degree of ionization. researchgate.net This analysis provides crucial information on how the charge density along the polymer chain influences the acidity of the functional groups. The degree of ionization can be precisely controlled by adjusting the molar ratio of the polymer to the added base. semanticscholar.orgnih.gov

Summary of Potentiometric Titration for Ionization Degree
Parameter DeterminedMethodologyKey ObservationSignificance
Degree of IonizationTitration of the hydrolyzed polymer solution with a strong base (e.g., NaOH).Two distinct inflection points in the titration curve.Quantifies the dissociation of the two carboxylic acid groups from the maleic acid moiety. researchgate.netsemanticscholar.org
Apparent Dissociation Constant (pKa)Analysis of the pH vs. volume of titrant added.pKa values vary with the degree of dissociation and ionic strength. researchgate.netProvides insight into the electrostatic interactions along the polymer chain.

Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size of particles, such as polymer molecules, in a solution. mit.edursc.org This method is applicable for analyzing the hydrodynamic radius of this compound in a dilute solution.

The principle of DLS involves illuminating a polymer solution with a laser and analyzing the intensity fluctuations of the scattered light. mit.edu These fluctuations are caused by the Brownian motion of the polymer coils in the solvent. Larger particles move more slowly, causing the intensity of the scattered light to fluctuate at a slower rate, while smaller particles move more quickly, leading to rapid fluctuations. mit.edu

An autocorrelator analyzes the time-dependent fluctuations to generate a correlation curve. The decay rate of this curve is related to the diffusion coefficient (D) of the polymer molecules. The hydrodynamic radius (Rh), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil, is then calculated using the Stokes-Einstein equation. mit.edu This provides valuable information on the polymer's size and conformation in a specific solvent.

Overview of Dynamic Light Scattering (DLS) Analysis
Parameter MeasuredUnderlying PrincipleGoverning EquationInformation Obtained
Hydrodynamic Radius (Rh)Measurement of time-dependent fluctuations in scattered light intensity due to Brownian motion. mit.eduStokes-Einstein Equation. mit.eduProvides the effective size of the polymer coil in solution, including associated solvent molecules. mit.edu
Diffusion Coefficient (D)Analysis of the decay rate of the intensity correlation function.Derived directly from the correlation curve.Quantifies the speed of the polymer's random motion in the solvent. mit.edu

Viscometry for Intrinsic Viscosity and Molecular Weight Estimation

Dilute solution viscometry is a classical and accessible method for characterizing polymers, including Maleic anhydride 1-tetradecene copolymers. anton-paar.com It is based on the principle that dissolving a polymer in a solvent increases the viscosity of the solution. anton-paar.com This increase is related to the size, shape, and molecular weight of the polymer molecules. mpg.de

The technique involves measuring the flow times of the pure solvent and several dilute polymer solutions of known concentrations through a capillary viscometer. lsu.edu From these measurements, the relative and specific viscosities are calculated. To eliminate the effect of polymer concentration and intermolecular interactions, the specific viscosity is extrapolated to zero concentration. lsu.edu This extrapolated value is the intrinsic viscosity ([η]), a measure of the individual polymer coil's contribution to the solution's viscosity. mpg.delsu.edu

The intrinsic viscosity is related to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation: [η] = K * Mv^a. anton-paar.commpg.de The parameters K and 'a' are constants specific to a given polymer-solvent-temperature system. anton-paar.comrit.edu Once these constants are known, viscometry provides a straightforward method for estimating the polymer's molecular weight. tandfonline.com

Summary of Viscometry for Polymer Characterization
ParameterDefinitionDeterminationApplication
Intrinsic Viscosity [η]A measure of a polymer's contribution to the viscosity of a solution, extrapolated to zero concentration. lsu.eduExtrapolation of viscosity measurements of dilute solutions to infinite dilution. lsu.eduCharacterizes the hydrodynamic volume of a single polymer chain.
Viscosity-Average Molecular Weight (Mv)An average molecular weight determined from viscosity measurements.Calculated from the intrinsic viscosity using the Mark-Houwink equation. anton-paar.comProvides an estimate of the polymer's molecular weight. tandfonline.com

Conductometric Titration for Copolymer Composition

Conductometric titration serves as a reliable and convenient method for determining the composition of maleic anhydride copolymers. lew.ro This technique is based on monitoring the change in electrical conductivity of a polymer solution during titration with a standard solution, typically an aqueous base like sodium hydroxide (NaOH).

For this compound, the sample is first dissolved in a suitable solvent mixture, such as a water/organic solvent blend, to ensure solubility. lew.ro As the NaOH titrant is added, it neutralizes the carboxylic acid groups that are formed upon the hydrolysis of the anhydride rings. This neutralization process replaces highly mobile hydrogen ions (H+) with less mobile sodium ions (Na+), causing a decrease in the solution's conductivity.

After all the carboxylic acid groups have been neutralized, further addition of the titrant introduces an excess of highly mobile hydroxide ions (OH-), leading to a sharp increase in conductivity. The equivalence point, which corresponds to the complete neutralization of the acid groups, is identified as the minimum in the conductivity-titrant volume plot. lew.ro From the volume of titrant used to reach this point, the molar amount of maleic anhydride in the copolymer sample can be accurately calculated, thus determining the copolymer's composition. lew.ro

Thermal Analysis Techniques for Structural Transitions (Excluding Specific Numeric Values)

Thermal analysis techniques are indispensable for investigating the behavior of polymers as a function of temperature. They provide critical information on thermal stability and phase transitions without revealing specific numeric values for decomposition temperatures or glass transitions.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For this compound, TGA is used to study its thermal stability and decomposition profile. tandfonline.com

The analysis involves heating a small amount of the polymer at a constant rate in an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere. researchgate.netmatec-conferences.org The instrument records the sample's weight continuously. A plot of weight loss versus temperature, known as a TGA thermogram, is generated. The onset of weight loss on the thermogram indicates the temperature at which the polymer begins to decompose. researchgate.net The shape of the curve can reveal whether the decomposition occurs in a single step or multiple stages, providing insights into the degradation mechanism. researchgate.net TGA thus characterizes the inherent thermal stability of the polymer structure. nii.ac.jp

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. kinampark.com It is employed to characterize phase transitions in polymers like Maleic anhydride 1-tetradecene. tandfonline.com

One of the most important transitions detectable by DSC for amorphous or semi-crystalline polymers is the glass transition (Tg). The glass transition is a reversible transition from a hard, glassy state to a more flexible, rubbery state. kinampark.com On a DSC thermogram, the glass transition appears as a step-like change in the baseline of the heat flow signal. researchgate.net This change reflects the alteration in the material's heat capacity as the polymer chains gain mobility. DSC can also detect other thermal events such as melting (endothermic) and crystallization (exothermic), which appear as peaks on the thermogram. kinampark.comresearchgate.net This allows for a comprehensive characterization of the polymer's thermal behavior and physical state over a range of temperatures.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms, XRD can reveal detailed information about the crystallinity, phase, and internal lattice structure of a sample. In the context of polymeric materials like the this compound, XRD is instrumental in determining the degree of crystalline order versus amorphous content.

Research Findings on Maleic Anhydride α-Olefin Copolymers

Research on alternating copolymers of maleic anhydride and long-chain α-olefins, such as 1-tetradecene, consistently indicates that these materials are predominantly amorphous. The bulky side chains originating from the α-olefin monomer and the alternating nature of the polymer chain disrupt the packing and folding that are necessary for the formation of well-defined crystalline lamellae.

The typical wide-angle X-ray scattering (WAXS) pattern for a this compound does not exhibit the sharp, well-defined Bragg reflections characteristic of crystalline materials. acs.org Instead, it shows a broad, diffuse scattering peak, often referred to as an "amorphous halo." This halo is indicative of a lack of long-range periodic order in the solid state. The position of the halo's maximum intensity can provide an estimate of the average interchain distance within the amorphous polymer matrix.

While the pure copolymer is amorphous, its influence on the crystalline structure of other polymers in blends has been a subject of study. For instance, when used as a compatibilizer or modifier in semi-crystalline polymers like polyamides, XRD analysis has shown that the maleic anhydride α-olefin copolymer can alter the host polymer's crystallinity and crystalline form. mdpi.comresearchgate.net These studies utilize XRD to track changes in peak positions and intensities of the crystalline polymer, thereby providing insights into the miscibility and interfacial interactions within the blend.

The table below illustrates the type of data that would be expected from an XRD analysis of a predominantly amorphous this compound. The data represents a broad scattering halo rather than sharp crystalline peaks.

Interactive Data Table: Representative XRD Data for an Amorphous Polymer

Scattering Angle (2θ) Range (°)Peak Maximum (2θ) (°)Description
15 - 25~20Broad amorphous halo, indicating a lack of long-range crystalline order. The peak position corresponds to the most probable short-range distance between polymer chains.

The analysis of such XRD data confirms the non-crystalline nature of the this compound. The broad peak results from the statistical distribution of distances between the atoms of the disordered polymer chains. The absence of sharp diffraction peaks is a definitive characteristic used to classify the polymer's solid-state morphology as amorphous.

Chemical Modification and Functionalization Strategies of Maleic Anhydride 1 Tetradecene Polymer

The alternating copolymer of maleic anhydride (B1165640) and 1-tetradecene (B72687) possesses a highly reactive anhydride moiety in each repeating unit, making it an excellent platform for a wide array of chemical modifications. These post-polymerization modifications allow for the introduction of diverse functional groups, tailoring the polymer's physical and chemical properties for specific applications. The primary route for functionalization involves the nucleophilic attack on the electrophilic carbonyl carbons of the anhydride ring.

Structure Performance Relationships and Mechanistic Insights

Correlation Between Polymer Architecture and Functional Performance

Influence of Alkyl Chain Length on Interfacial Activity and Dispersion Mechanisms

The length of the alkyl chain in poly(maleic anhydride-alt-α-olefin)s is a critical determinant of their interfacial activity. Generally, as the alkyl chain length increases, the hydrophobic character of the polymer is enhanced. This directly impacts properties such as critical micelle concentration (CMC) and the efficiency of surface tension reduction. For instance, in analogous systems like alpha-olefin sulfonates, a longer alkyl chain leads to a lower CMC, meaning less surfactant is needed to form micelles and begin altering surface properties. researchgate.netbohrium.com However, the efficiency of reducing surface tension can be inversely related to the alkyl chain length. researchgate.netbohrium.com

The dispersion mechanism is also heavily influenced by the alkyl chain. The long tetradecene chain provides a significant hydrophobic anchor, which can adsorb onto non-polar surfaces or interact with the non-polar phase in an emulsion. The maleic anhydride-derived polar head groups then extend into the polar phase, providing steric or electrostatic stabilization. This amphiphilic nature is key to its function as a dispersant and emulsifier. arxiv.org Copolymers of maleic anhydride (B1165640) with longer α-olefins, such as 1-octadecene (B91540), have been shown to be effective in reducing the viscosity of crude oil, highlighting the role of the long alkyl chain in interacting with hydrocarbon waxes. researchgate.net

The table below summarizes the general trends observed for the influence of alkyl chain length on the interfacial properties of amphiphilic polymers.

PropertyInfluence of Increasing Alkyl Chain Length
Critical Micelle Concentration (CMC) Decreases
Surface Tension at CMC Increases
Foamability and Foam Stability Decreases
Wettability and Emulsification Can be optimized at a specific chain length (e.g., C14-C16 shows good performance) researchgate.netbohrium.com

Effect of Alkyl Group/Carboxyl Group Ratio on Polymer Efficacy

The introduction of maleic anhydride onto a non-polar polymer backbone, such as in polyethylene (B3416737), has been shown to improve surface hydrophilicity, which is beneficial for printing, coating, and adhesion to polar substrates. arxiv.org The anhydride groups provide sites for further chemical reactions, allowing for the attachment of various functional groups, which can further tailor the polymer's properties. lew.ro

Relationship between Ionization Degree and Surface Wettability

The surface wettability of maleic anhydride 1-tetradecene (B72687) polymer is significantly influenced by the degree of ionization of the carboxylic acid groups along the polymer backbone. The conversion of the anhydride groups to carboxylic acids, and their subsequent ionization to carboxylates through reaction with a base, introduces charged moieties that drastically alter the polymer's interaction with water. researchgate.netsemanticscholar.org

Studies on the closely related poly(maleic anhydride-alt-octadecene) (PAM-18) have shown that the modification of the polymer to its ionized forms can lead to surfaces that range from very hydrophobic to slightly wettable. researchgate.netsemanticscholar.org An increase in the polymeric ionization degree appears to increase the apparent solubility of the polyelectrolytes in aqueous media. mdpi.com This is because a larger number of ionic groups can generate more ion-dipole interactions between the polymer and solvent. mdpi.com Conversely, polyelectrolytes with a low degree of ionization exhibit weaker polymer-solvent interactions, and the hydrophobic effect of the long alkyl chains becomes dominant, thus reducing aqueous solubility. mdpi.com

The following table, based on data from studies of poly(maleic anhydride-alt-octadecene) salts, illustrates the relationship between the degree of ionization and the resulting surface properties.

Polymer System (Molar Ratio of PAM-18 to Base)Counter-ionDegree of Ionization (%)Surface Character
PAM-18Na (1:1)Na+95Slightly Wettable
PAM-18Na (1:0.75)Na+63Hydrophobic
PAM-18Na (1:0.5)Na+39Very Hydrophobic
PAM-18Na (1:0.25)Na+22Very Hydrophobic
PAM-18K (1:1)K+99Slightly Wettable
PAM-18K (1:0.75)K+52Hydrophobic
PAM-18K (1:0.5)K+35Very Hydrophobic
PAM-18K (1:0.25)K+20Very Hydrophobic

Impact of Molecular Weight and Polydispersity on Rheological Behavior

The molecular weight and polydispersity of maleic anhydride 1-tetradecene polymer have a profound impact on its rheological behavior in both solution and melt states. Higher molecular weight generally leads to increased viscosity due to greater chain entanglement. mdpi.com In polymer blends, the addition of maleic anhydride-grafted polymers can significantly alter the rheological properties, often increasing the complex viscosity and storage modulus. nih.gov

The introduction of maleic anhydride groups can promote the formation of intermolecular entanglements, which affects the melt flow index (MFI). mdpi.com The viscosity of the polymer is influenced by molecular weight, branching, and the degree of chain entanglement. For instance, in polyamide 6 modified with an α-olefin–maleic anhydride copolymer, an increase in the copolymer content led to improved viscoelasticity. mdpi.com

Polydispersity, or the breadth of the molecular weight distribution, also plays a role. A broader distribution can lead to more complex rheological behavior, such as shear thinning, where viscosity decreases with increasing shear rate. This is a typical behavior for many polymer melts and solutions. nih.gov The rheological properties are critical for processing applications, as they dictate the conditions required for molding, extrusion, and coating.

Steric and Electronic Effects on Polymerization Rate and Monomer Incorporation

The copolymerization of maleic anhydride with α-olefins like 1-tetradecene is governed by both steric and electronic effects. Maleic anhydride is an electron-acceptor monomer, while α-olefins are electron-donor monomers. This donor-acceptor interaction strongly favors the formation of alternating copolymers. semanticscholar.org

Steric effects arise from the spatial arrangement of atoms. The bulky tetradecene alkyl chain can create steric hindrance, potentially influencing the rate of polymerization and the approach of the monomers to the growing polymer chain. However, the alternating tendency is often strong enough to overcome this hindrance. In the copolymerization of maleic anhydride with styrene (B11656) derivatives, steric effects from substituents have been shown to influence the relative reactivity of the radicals. researchgate.net

Electronic effects are a dominant factor in this copolymerization. The significant difference in electron density between the double bond of maleic anhydride and that of 1-tetradecene leads to the formation of a charge-transfer complex, which is believed to be a key intermediate in the alternating polymerization mechanism. researchgate.net Density functional theory (DFT) calculations on the copolymerization of maleic anhydride with various olefins have confirmed the preference for the alternating reaction mode. semanticscholar.org

Thermodynamic and Kinetic Factors Governing Polymerization and Modification

The polymerization of maleic anhydride and 1-tetradecene is governed by thermodynamic and kinetic factors that favor the formation of an alternating copolymer.

Kinetically , the rate of cross-propagation (the addition of one type of monomer to a growing chain ending in the other type of monomer) is much faster than the rate of homopolymerization of either monomer. Maleic anhydride, in particular, has a very low tendency to homopolymerize under free-radical conditions. nih.gov The kinetic study of the copolymerization of maleic anhydride and styrene has been extensively investigated, and similar principles apply to its copolymerization with α-olefins. tue.nl The choice of solvent can also influence the polymerization kinetics by affecting the stability of the charge-transfer complex. tue.nl

The modification of the resulting polymer, for instance, through the ring-opening of the anhydride group, is also governed by kinetic and thermodynamic principles. The reaction with nucleophiles like amines or alcohols is generally a facile process. researchgate.net

Mechanisms of Polymer-Nanoparticle Interaction and Encapsulation

The encapsulation of nanoparticles by poly(maleic anhydride-alt-1-tetradecene) is a multi-faceted process governed by specific intermolecular forces and structural arrangements. The alternating copolymer structure, featuring hydrophobic 1-tetradecene chains and hydrophilic maleic anhydride groups, is the primary driver of this interaction. This amphiphilic character allows the polymer to act as a highly effective surfactant, wrapping around nanoparticles to form a stable, functionalized coating.

The primary mechanism involves the adsorption of the polymer onto the nanoparticle surface through hydrophobic interactions. nih.gov Nanoparticles synthesized in organic media are typically coated with a layer of hydrophobic ligands (such as oleic acid or oleylamine) to ensure their stability and prevent aggregation. uni-marburg.de The long alkyl side chains of the 1-tetradecene monomer units in the polymer readily intercalate with these hydrophobic surface ligands. stanford.edu This interaction is thermodynamically favorable, driven by the entropic gain from the release of solvent molecules, and is the principal force behind the polymer's attachment to the nanoparticle. nih.gov Van der Waals forces also contribute to the adhesion between the polymer's hydrocarbon chains and the nanoparticle's organic capping agents.

Once the polymer has adsorbed, it wraps around the nanoparticle core. The maleic anhydride groups, being more polar, orient themselves away from the hydrophobic nanoparticle surface and towards the surrounding solvent. researchgate.net When the polymer-coated nanoparticle is transferred into an aqueous solution, the maleic anhydride rings are readily hydrolyzed to form dicarboxylic acid groups. thaiscience.infomdpi.com This hydrolysis step is crucial for two reasons:

Water Solubilization : The resulting carboxyl groups are hydrophilic and, at neutral or alkaline pH, they deprotonate to become negatively charged carboxylates. This imparts a hydrophilic character to the nanoparticle surface, allowing it to be dispersed and stabilized in water. researchgate.netrsc.org

Colloidal Stability : The dense layer of negative charges on the surface of the encapsulated nanoparticles creates strong electrostatic repulsion between them. This repulsion counteracts the attractive van der Waals and magnetic dipolar interactions (for magnetic nanoparticles), preventing aggregation and ensuring long-term colloidal stability in biological buffers and other aqueous media. thaiscience.infoyilianglin.group

The result is a core-shell structure where the nanoparticle is the core, and the this compound forms a tightly bound shell. The thickness and density of this polymer shell can be controlled by adjusting the polymer-to-nanoparticle ratio during the encapsulation process. rsc.org

Research findings on analogous polymer systems, such as poly(maleic anhydride-alt-1-octadecene), provide quantitative insights into the effects of this encapsulation. For instance, coating magnetite (Fe₃O₄) nanoparticles with a modified version of this polymer leads to a significant increase in the particle's hydrodynamic size, confirming the presence of the polymer layer. thaiscience.info

Table 1: Physicochemical Properties of Magnetite Nanoparticles Before and After Polymer Encapsulation (Data adapted from an analogous poly(maleic anhydride-alt-1-octadecene) system)
PropertyBare Fe₃O₄ NanoparticlesPolymer-Encapsulated Fe₃O₄ NanoparticlesReference
Average Hydrodynamic Diameter (nm)~33.543.2 ± 12.9 thaiscience.inforesearchgate.net
Zeta Potential (mV)Not stable in water+29.3 (Modified Polymer) thaiscience.inforesearchgate.net
Dispersion Stability in WaterPoor (Aggregates and precipitates)High (Stable for >2 months) thaiscience.info

The encapsulation process is not limited to simple physical adsorption. The maleic anhydride moiety offers a reactive site for covalent functionalization. lew.ro For example, the anhydride ring can react with primary amines on the nanoparticle surface or with amine-terminated molecules to form stable amide bonds, creating a more robust and permanent coating. mdpi.com This versatility allows for the subsequent attachment of targeting ligands, drugs, or imaging agents to the nanoparticle surface via the polymer shell. lew.ro

Table 2: Summary of Key Interactions in the Encapsulation Process
Type of InteractionInteracting MoietiesRole in Encapsulation
Hydrophobic InteractionPolymer's tetradecene chains and nanoparticle's surface ligandsPrimary driving force for polymer adsorption onto the nanoparticle surface. nih.gov
Van der Waals ForcesBetween polymer alkyl chains and nanoparticle surface ligandsContributes to the overall adhesion and stability of the polymer layer. stanford.edu
Electrostatic RepulsionBetween ionized carboxyl groups on adjacent coated nanoparticlesProvides colloidal stability and prevents aggregation in aqueous media. thaiscience.info
Covalent Bonding (Amide)Polymer's maleic anhydride ring and amine groupsForms a robust, permanent linkage for functionalization and stable coating. mdpi.com

Theoretical and Computational Modeling of Maleic Anhydride 1 Tetradecene Polymer Systems

Polymerization Reaction Pathway Modeling

The free radical copolymerization of maleic anhydride (B1165640) (MA), an electron-acceptor monomer, with α-olefins like 1-tetradecene (B72687), an electron-donor monomer, typically results in the formation of alternating copolymers. mdpi.com Density Functional Theory (DFT) is a powerful computational tool used to model the reaction pathways of this copolymerization. DFT calculations can elucidate the energetics of various reaction steps, including initiation, propagation, and termination, providing a detailed understanding of the polymerization mechanism. mdpi.comresearchgate.net

Studies using DFT have performed comprehensive theoretical analyses of the free radical copolymerization of MA with various olefins. mdpi.com These calculations indicate a preference for an alternating reaction mode. mdpi.com The modeling of the thermally induced Alder-ene reaction between MA and olefins has shown that this is unlikely to be a significant side reaction at moderate temperatures. mdpi.com

The modeling process involves calculating the free energies and enthalpies of key intermediates and transition states for the different potential reaction steps. mdpi.com For the copolymerization of maleic anhydride with an α-olefin, the model considers the addition of a growing polymer radical ending in a maleic anhydride unit to a 1-tetradecene monomer and the addition of a radical ending in a 1-tetradecene unit to a maleic anhydride monomer.

Table 1: Illustrative Calculated Free Energies for Key Propagation Steps in MA-Olefin Copolymerization (kcal/mol)

Reaction StepTransition State (TS) Free EnergyProduct Radical Free Energy
~MA• + Olefin → ~MA-Olefin•10.5-15.2
~Olefin• + MA → ~Olefin-MA•5.3-20.8

Note: Data is illustrative and based on typical values from DFT studies on similar systems. Actual values for 1-tetradecene would require specific calculations.

These calculations consistently show that the cross-propagation reactions (where a radical of one type adds to the monomer of the other type) have lower activation barriers than the homopolymerization reactions (where a radical adds to a monomer of the same type). This energetic preference strongly supports the formation of a polymer with a predominantly alternating structure of maleic anhydride and 1-tetradecene units. mdpi.comresearchgate.net

Simulations of Polymer Conformation and Dynamics

Molecular dynamics (MD) and Monte Carlo (MC) simulations are essential computational techniques for studying the conformation and dynamics of polymer chains. conicet.gov.arresearchgate.net While specific simulations for poly(maleic anhydride-alt-1-tetradecene) are not extensively reported, the principles from simulations of similar polymers, such as maleic anhydride grafted polypropylene (B1209903), provide a strong basis for understanding its behavior. conicet.gov.ar

MD simulations model the polymer at an atomistic or coarse-grained level, solving the classical equations of motion for each particle in the system. researchgate.netyoutube.com This allows for the investigation of:

Glass Transition Temperature (Tg): By simulating the polymer's properties (like density or specific volume) as a function of temperature, the glass transition temperature can be estimated.

Monte Carlo simulations offer a stochastic approach to exploring the conformational space of the polymer. conicet.gov.ar MC methods are particularly useful for:

Predicting Molecular Weight Distribution: By simulating the polymerization process itself, MC models can predict the average molecular weights (Mn, Mw) and the polydispersity index of the resulting polymer. conicet.gov.ar

Investigating Grafting and Branching: In cases of graft polymerization, MC simulations can provide detailed information about the degree of grafting, the length of the grafted chains, and their distribution along the polymer backbone. conicet.gov.ar

Theoretical Approaches for Predicting Polymer-Surface Interactions

Understanding and predicting the interactions between the Maleic Anhydride 1-Tetradecene polymer and various surfaces is critical for applications such as coatings, adhesives, and composites. Theoretical approaches to predict these interactions often involve calculating the surface energy of the polymer and the interfacial energy between the polymer and a specific substrate. researchgate.netresearchgate.net

Theoretical predictions of polymer-surface interactions can be approached using:

Molecular Dynamics Simulations: By constructing a model of the polymer film on a specific substrate (e.g., a metal oxide or another polymer), MD simulations can be used to calculate the work of adhesion. This is determined by the energetic changes when the polymer is brought into contact with the surface.

Group Contribution Methods: These methods estimate the surface tension of the polymer based on the contributions of its constituent chemical groups. This provides a rapid way to estimate the polymer's wettability and its likely interaction with different liquids and solids.

Table 2: Illustrative Surface Energy Components for Maleic Anhydride Copolymers

PolymerDispersive Component (mJ/m²)Polar Component (mJ/m²)Total Surface Energy (mJ/m²)
Polypropylene (PP)29.50.730.2
Maleic Anhydride Grafted PP (iPP-g-MA)30.14.834.9

Note: This data is based on experimental results for a similar polymer system and illustrates the effect of incorporating maleic anhydride. researchgate.net A similar trend would be expected for the this compound.

The anhydride groups are capable of forming strong interactions, including covalent bonds, with surfaces that have hydroxyl or amine groups. researchgate.net Theoretical models can predict the favorability of these reactions by calculating the reaction energies.

Computational Studies on Structure-Property Relationships

Computational studies are instrumental in establishing relationships between the molecular structure of the this compound and its macroscopic properties. nih.govmdpi.com By systematically modifying the polymer structure in silico, researchers can predict how these changes will affect its performance characteristics.

Key structure-property relationships that can be investigated computationally include:

Effect of Molecular Weight: Simulations can predict how properties like melt viscosity, tensile strength, and glass transition temperature vary with the polymer chain length. nih.gov

Influence of Comonomer Ratio: Although typically alternating, deviations from a perfect 1:1 ratio of maleic anhydride to 1-tetradecene can be modeled to understand the impact on properties like thermal stability and chemical reactivity. researchgate.net

Thermal Properties: Computational methods can predict thermal stability by modeling the bond dissociation energies within the polymer chain. The degradation pathways can be simulated to identify the weakest points in the structure. researchgate.net

Mechanical Properties: Atomistic simulations can be used to predict mechanical properties such as the Young's modulus and the stress-strain behavior of the polymer. This is achieved by simulating the response of the polymer structure to an applied deformation.

Density Functional Theory (DFT) can be used to calculate properties of the monomer and short oligomer fragments, which can then be used to parameterize larger-scale simulations or to understand fundamental aspects of the polymer's behavior. researchgate.net For example, DFT can be used to calculate the electronic structure, which relates to the polymer's reactivity and optical properties. nih.gov

Interfacial Science and Adhesion Enhancement

The chemical structure of poly(maleic anhydride-alt-1-tetradecene) makes it an effective agent for modifying interfacial properties. The anhydride group is highly reactive towards nucleophiles such as hydroxyl and amine groups, allowing it to form covalent bonds with a variety of surfaces and other polymer chains. The long tetradecene chain provides a non-polar segment that can interact with hydrophobic materials through van der Waals forces.

Surface Modifying Agents and Coatings in Polymer Composites

In the realm of polymer composites, achieving strong adhesion between the polymer matrix and the reinforcing filler is paramount for optimal mechanical properties. Poly(maleic anhydride-alt-1-tetradecene) and similar maleic anhydride-grafted polymers serve as critical coupling agents or surface modifying agents that bridge the gap between dissimilar materials, such as hydrophilic inorganic fillers and a hydrophobic polymer matrix.

The maleic anhydride moiety can react with hydroxyl groups present on the surface of inorganic fillers like glass fibers, silica, or natural fibers such as cellulose. This reaction grafts the polymer onto the filler surface, effectively changing its surface chemistry from hydrophilic to more hydrophobic. This modified surface can then interact more favorably with a non-polar polymer matrix like polypropylene or polyethylene (B3416737), leading to improved dispersion of the filler and enhanced interfacial adhesion. This stronger interface facilitates more effective stress transfer from the matrix to the reinforcement, resulting in composite materials with improved tensile and flexural strength. For example, maleic anhydride-grafted polypropylene (MAPP) has been shown to significantly enhance the mechanical properties of natural fiber-reinforced polypropylene composites.

The general mechanism involves the hydrolysis of the maleic anhydride group to form two carboxylic acid groups, which can then form ester linkages with the hydroxyl groups on the fiber surface, or in some cases, the anhydride ring can open via reaction with surface hydroxyls to form an ester and a free carboxylic acid.

Role in Adhesives and Sealants

The inherent reactivity and polarity of the maleic anhydride group make its copolymers valuable components in adhesive and sealant formulations. They function as adhesion promoters, enhancing the bond between a polymeric adhesive and a substrate, especially polar substrates like metal, glass, or wood.

In hot-melt adhesives, the addition of maleic anhydride-modified polyolefins increases the polarity of the formulation adhesivesmag.com. This allows the adhesive to better wet and interact with polar surfaces. The anhydride or resulting carboxylic acid groups can form strong hydrogen bonds or even covalent bonds with the substrate surface, leading to a durable and robust adhesive joint adhesivesmag.comfaer-wax.com. For instance, maleated polyolefins are used to improve the adhesion of polyethylene to aluminum foil in multilayer packaging applications faer-wax.com. The anhydride groups can react with the native oxide layer on the aluminum surface, forming strong chemical bonds that significantly increase peel strength faer-wax.com. These polymers also improve the flexibility and chemical resistance of the adhesive, making them suitable for demanding applications in industries like automotive and construction faer-wax.com.

Dispersion and Stabilization Technologies

The amphiphilic character of poly(maleic anhydride-alt-1-tetradecene) is fundamental to its application in dispersion and stabilization technologies. It can act as a polymeric surfactant, stabilizing emulsions and preventing the agglomeration of particles in a liquid medium.

Emulsifiers and Dispersing Agents in Complex Systems

Poly(maleic anhydride-alt-olefin) copolymers can function as effective emulsifiers for creating stable oil-in-water emulsions. The long, non-polar tetradecene chains anchor into the oil droplets, while the hydrophilic maleic anhydride groups (often hydrolyzed to dicarboxylic acids) extend into the aqueous phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing through a combination of steric and electrostatic repulsion.

These polymeric surfactants are particularly useful because their properties can be tuned by modifying the polymer backbone. For example, reacting the maleic anhydride units with polyethylene glycol (PEG) can create "brush" or "comb" type copolymers with enhanced steric stabilization capabilities, which are effective in forming stable nano-emulsions researchgate.netgoogle.com. Such systems are of interest for various applications, including in the petroleum industry for mobilizing oil into water and in the formulation of waterborne coatings and inks google.com. The ability of these copolymers to keep oil dispersed in water is also utilized in quench water systems in industrial processes to prevent fouling google.com.

Water Solubilization of Hydrophobic Nanoparticles (e.g., Quantum Dots, Magnetite Nanoparticles)

One of the most significant applications of poly(maleic anhydride-alt-1-tetradecene) and its longer-chain analogue, poly(maleic anhydride-alt-1-octadecene) (PMAO), is in the phase transfer of hydrophobic nanoparticles from an organic solvent into an aqueous medium. High-quality nanoparticles like semiconductor quantum dots (QDs) and superparamagnetic iron oxide nanoparticles (magnetite) are typically synthesized in organic solvents and are capped with hydrophobic ligands, rendering them insoluble in water.

To make them water-soluble for biological or other aqueous applications, they can be encapsulated with an amphiphilic polymer like poly(maleic anhydride-alt-1-tetradecene). The hydrophobic alkyl chains of the polymer intercalate with the hydrophobic ligands on the nanoparticle surface through van der Waals interactions. The maleic anhydride groups are then exposed to the surrounding medium. Upon addition to a basic aqueous solution, the anhydride rings hydrolyze to form carboxylate anions. This creates a highly charged, hydrophilic outer layer that renders the nanoparticle-polymer complex soluble and colloidally stable in water.

Table 2: Research Findings on Nanoparticle Solubilization with Poly(maleic anhydride-alt-olefin)s

Nanoparticle TypePolymer UsedMethod of SolubilizationKey Findings
Quantum Dots (CdSe/ZnS)Poly(maleic anhydride-alt-1-tetradecene)Amphiphilic polymer coatingProduces water-soluble QDs suitable for biological imaging google.com.
Magnetite (Fe3O4)Poly(maleic anhydride-alt-1-octadecene)Polymer encapsulationCreates stable, water-dispersible magnetic nanoparticles for biomedical applications thaiscience.info.
Quantum Dots (CdTe/CdSe)Poly(maleic anhydride-alt-1-tetradecene)Formation of a polymer layer during synthesisEnables the production of water-soluble near-infrared quantum dots google.com.
Magnetite (Fe3O4)Modified Poly(maleic anhydride-alt-1-octadecene)Encapsulation via emulsion evaporationYields cationic polymer-coated magnetite nanoparticles with controlled size and surface charge thaiscience.info.

This polymer coating not only provides water solubility but also offers a versatile platform for further functionalization. The carboxylic acid groups on the surface can be used to covalently attach biomolecules, such as antibodies or peptides, for targeted drug delivery or bio-sensing applications. This method has been successfully used to prepare stable aqueous dispersions of various nanocrystals, including CdSe/ZnS QDs and Fe3O4 nanoparticles, which are crucial for advancements in fields like medical diagnostics and therapeutics thaiscience.info.

Current Research Frontiers and Future Directions

Development of Novel Polymerization Techniques for Enhanced Control

The synthesis of maleic anhydride (B1165640) 1-tetradecene (B72687) and similar alternating copolymers is undergoing significant evolution, with a strong emphasis on achieving precise control over polymer architecture. Traditional free-radical polymerization, while effective, often yields polymers with broad molecular weight distributions and limited control over chain structure. Consequently, researchers are increasingly adopting controlled radical polymerization (CRP) techniques to overcome these limitations.

One of the most promising CRP methods is Reversible Addition-Fragmenting Chain-Transfer (RAFT) polymerization . RAFT allows for the synthesis of well-defined copolymers with predetermined molar masses and low polydispersity. cmu.edu This technique employs a chain transfer agent, typically a dithioester, to mediate the polymerization process, enabling the creation of complex architectures such as block copolymers. cmu.edu For instance, a polyolefin macro-RAFT agent can be used to initiate the copolymerization of maleic anhydride with an alpha-olefin, leading to the formation of novel polyolefin-based block copolymers with unique properties for applications like blend compatibilization or adhesion promotion. cmu.edu

Another emerging area is the use of mechanochemical methods , such as ball milling. This solvent-free technique offers a more sustainable and energy-efficient route for grafting maleic anhydride onto polyolefin backbones. researchgate.net Mechanochemistry not only reduces the reliance on volatile organic solvents but can also lead to higher grafting degrees and less degradation of the polymer backbone compared to conventional melt-mixing methods. researchgate.net

Future research in this domain will likely focus on refining these controlled polymerization techniques to allow for even greater precision in copolymer composition and architecture. The development of novel catalysts and RAFT agents tailored for maleic anhydride and long-chain alpha-olefin copolymerization will be crucial for synthesizing materials with highly specific and predictable properties.

Polymerization TechniqueKey AdvantagesResearch Focus
Reversible Addition-Fragmenting Chain-Transfer (RAFT) Predetermined molar mass, low polydispersity, synthesis of block copolymers. cmu.eduDevelopment of new RAFT agents, synthesis of complex architectures.
Mechanochemical Polymerization Solvent-free, energy-efficient, potentially higher graft degrees, reduced polymer degradation. researchgate.netOptimization of process parameters, scaling up for industrial applications.
Conventional Free-Radical Polymerization Robust, well-established, suitable for large-scale production.Improving control over molecular weight distribution, exploring new initiator systems.

Exploration of New Functionalization Pathways

The true versatility of the maleic anhydride 1-tetradecene polymer lies in the reactivity of the anhydride ring. This moiety serves as a gateway for a vast array of post-polymerization modifications, allowing for the introduction of diverse functional groups and the tailoring of material properties.

A primary area of investigation is the reaction of the anhydride units with amine-terminated molecules (H₂N-R). This reaction is highly efficient and can proceed via two main pathways: ring-opening aminolysis or imidization . fsu.edu

Ring-Opening: Under mild conditions, the reaction typically leads to the opening of the anhydride ring to form an amide and a carboxylic acid. This introduces both amide functionality and ionizable carboxyl groups along the polymer backbone, significantly altering properties like hydrophilicity and charge density. fsu.edu

Imidization: At higher temperatures or in the presence of specific reagents like thionyl chloride, the reaction can proceed to form a cyclic imide. This pathway results in a different set of properties, as it does not generate free carboxylic acid groups. fsu.edu

Researchers are actively exploring the precise control of these reaction pathways by manipulating conditions such as temperature, solvent, and reaction time to dictate the final chemical structure and properties of the modified polymer. fsu.edu For example, this controlled functionalization is used to create amphiphilic polymers capable of encapsulating nanomaterials like quantum dots and iron oxide nanoparticles for biomedical applications. fsu.edustanford.edu Furthermore, grafting polyethylene (B3416737) glycol (PEG) onto the polymer backbone via the anhydride group can enhance hydrophilicity and biocompatibility. nih.govsemanticscholar.org

Future work will likely focus on expanding the library of nucleophiles used for modification beyond simple amines to include alcohols, thiols, and other functional molecules. This will open up new avenues for creating polymers with advanced functionalities for applications in drug delivery, sensors, and catalysis. The development of "click" chemistry approaches for modifying these polymers will also be a significant area of interest, offering high efficiency and specificity.

Functionalization PathwayReaction ConditionsResulting Functional GroupsKey Property Changes
Ring-Opening Aminolysis Mild temperature, various solvents. fsu.eduAmide and Carboxylic Acid. fsu.eduIncreased hydrophilicity, introduction of negative charge. fsu.edu
Imidization High temperature (e.g., refluxing DMF), presence of condensing agents. fsu.eduCyclic Imide. fsu.eduReduced charge, altered solubility, potential for fluorescence. fsu.edu
Grafting (e.g., with PEG) Reaction with amine or hydroxyl-terminated polymers. nih.govsemanticscholar.orgEther or Amide linkages with grafted chains. nih.govsemanticscholar.orgEnhanced biocompatibility, increased water solubility, altered thermal properties. nih.govsemanticscholar.org

Multifunctional Material Design and Performance Optimization

A major thrust in current research is the design of multifunctional materials based on maleic anhydride 1-tetradecene copolymers. By strategically combining the polymer with other components or by tailoring its chemical structure, materials with multiple, often synergistic, properties can be created.

One key application is as a compatibilizer in immiscible polymer blends. The hydrophobic 1-tetradecene segments can interact with a nonpolar polymer matrix (e.g., polypropylene), while the polar maleic anhydride units (or their derivatives) can interact with a polar polymer or filler. This dual affinity allows the copolymer to reside at the interface, reducing interfacial tension and improving adhesion between the phases. plaschina.com.cnresearchgate.net This leads to enhanced mechanical properties, such as increased tensile strength and modulus, in the final composite material. mdpi.comresearchgate.net

Another significant area is the surface functionalization of nanomaterials . Amphiphilic polymers derived from maleic anhydride copolymers can self-assemble around nanoparticles, carbon nanotubes, and gold nanorods, rendering them stable in aqueous solutions. stanford.edu This is crucial for their use in biological and medical applications, where the polymer coating can improve biocompatibility and circulation time in the body. stanford.edu

Performance optimization is achieved by systematically studying the structure-property relationships. For example, the degree of maleic anhydride grafting, the length of the alpha-olefin, and the molecular weight of the copolymer all have a profound impact on the final properties of the material. Researchers use a combination of experimental techniques and computational modeling to understand these relationships and to design materials with specific performance targets.

Application AreaFunction of the PolymerKey Performance Metrics
Polymer Blends & Composites Compatibilizer, Coupling Agent. plaschina.com.cnInterfacial adhesion, dispersion of fillers, tensile strength, impact strength. mdpi.comresearchgate.net
Nanomaterial Functionalization Stabilizing and Dispersing Agent. stanford.eduAqueous stability, biocompatibility, circulation half-life. stanford.edu
Adhesives and Coatings Adhesion Promoter, Binder. cmu.eduPeel strength, surface wettability, corrosion resistance.

Integration with Sustainable Chemistry Principles

The polymer industry is increasingly under pressure to adopt more sustainable practices, and research into maleic anhydride copolymers is reflecting this trend. The principles of green chemistry are being integrated into the entire lifecycle of these polymers, from synthesis to end-of-life. chemrxiv.org

A key focus is the development of solvent-free synthesis methods . As mentioned, mechanochemical techniques like ball milling represent a significant step in this direction, reducing waste and energy consumption. researchgate.netresearchgate.net Additionally, researchers are exploring the use of more environmentally benign catalysts and reaction media.

Another important aspect is designing these polymers for the circular economy . This involves creating polymers that are more easily recyclable or are derived from renewable feedstocks. While maleic anhydride is traditionally derived from petrochemical sources, research into bio-based routes is ongoing. The design of copolymers that can be catalytically depolymerized back to their monomers would represent a major advance in sustainability. chemrxiv.org

The use of these polymers to enhance the properties of bio-based plastics, such as polylactic acid (PLA), is also a significant contribution to sustainability. Maleic anhydride-grafted PLA can act as a coupling agent in natural fiber-reinforced composites, improving their mechanical performance and expanding their application range. mdpi.com

Future research will continue to emphasize the integration of green chemistry principles, including:

Exploring bio-based monomers to replace petroleum-derived components.

Developing energy-efficient polymerization processes, such as photochemical or ultrasound-initiated reactions. rsc.orgresearchgate.net

Designing polymers for controlled degradation and recyclability.

Advanced Characterization Methodological Innovations

A deep understanding of the structure and properties of maleic anhydride 1-tetradecene polymers relies on sophisticated characterization techniques. Innovations in analytical methods are providing unprecedented insights into their molecular architecture, morphology, and performance.

Spectroscopic techniques are fundamental to confirming the chemical structure of these polymers.

Fourier Transform Infrared (FTIR) Spectroscopy is routinely used to identify the characteristic C=O stretching vibrations of the anhydride (around 1780 and 1860 cm⁻¹) and its ring-opened or imidized derivatives. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC), is indispensable for elucidating the detailed microstructure, confirming the alternating nature of the copolymer, and quantifying the degree of functionalization. fsu.edu

Chromatographic and thermal analysis methods provide information on the macroscopic properties.

Gel Permeation Chromatography (GPC) is the standard method for determining molecular weight and molecular weight distribution (polydispersity). rsc.org

Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the material's thermal behavior and crystallinity. semanticscholar.orgrsc.org

Thermogravimetric Analysis (TGA) evaluates the thermal stability and degradation profile of the polymer. researchgate.netresearchgate.net

Microscopy and scattering techniques are employed to study the morphology of polymer blends and composites.

Scanning Electron Microscopy (SEM) provides high-resolution images of fracture surfaces, revealing information about interfacial adhesion and the dispersion of fillers. researchgate.net

Atomic Force Microscopy (AFM) can be used to probe the surface morphology and lamellar crystal structures at the nanoscale. nih.gov

Future advancements will likely involve the increased use of in-situ characterization techniques to monitor polymerization and functionalization reactions in real-time. The combination of multiple analytical methods will continue to be crucial for building a comprehensive understanding of these complex materials.

Computational Chemistry for Predictive Polymer Design and System Simulation

Computational chemistry is emerging as a powerful tool to accelerate the design and development of new maleic anhydride-based polymers. By using theoretical models and simulations, researchers can predict material properties and understand reaction mechanisms at the molecular level, reducing the need for time-consuming and expensive trial-and-error experimentation. mdpi.com

Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of the monomers and the polymer. researchgate.netresearchgate.net DFT calculations can be employed to:

Study the mechanisms of polymerization and functionalization reactions. researchgate.net

Predict the interaction energies between the polymer and other molecules or surfaces, which is crucial for understanding adhesion and compatibilization. researchgate.net

Rationalize spectroscopic data by calculating theoretical vibrational frequencies (for FTIR) and NMR chemical shifts.

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of polymer chains and their interactions in larger systems. MD can be used to:

Predict bulk material properties such as the glass transition temperature and mechanical modulus.

Simulate the morphology of polymer blends and the distribution of the copolymer at interfaces.

Study the self-assembly of amphiphilic copolymers in solution.

The integration of computational modeling with experimental work creates a synergistic feedback loop. Experimental results can validate and refine computational models, while simulations can guide experimental design by identifying the most promising candidate structures and synthetic routes. mdpi.com The future of this field lies in the development of more accurate force fields and multiscale modeling approaches that can bridge the gap from molecular-level interactions to macroscopic material performance.

Q & A

Q. What are the established synthesis protocols for maleic anhydride-1-tetradecene copolymer, and how do reaction parameters influence molecular weight control?

The polymer is typically synthesized via radical polymerization using organic peroxides (e.g., benzoyl peroxide) as initiators in a solvent system. Key parameters include:

  • Monomer ratio : A 1:1 molar ratio of maleic anhydride to 1-tetradecene ensures alternating copolymerization, as the monomers form a charge-transfer complex .
  • Temperature : Elevated temperatures (60–90°C) accelerate radical initiation but may increase side reactions like chain scission .
  • Solvent polarity : Polar solvents (e.g., cyclohexanone) improve monomer miscibility and reduce premature termination . Molecular weight is characterized using gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) to quantify branching and end-group functionality .

Q. Which analytical techniques are most effective for confirming the grafting efficiency of maleic anhydride onto 1-tetradecene?

  • FTIR spectroscopy : Identifies anhydride carbonyl stretching (1780–1850 cm⁻¹) and ester/ether linkages post-modification .
  • High-resolution NMR : Distinguishes between grafted and unreacted maleic anhydride by analyzing chemical shifts of α-olefin protons in 1-tetradecene and anhydride ring-opening products .
  • Titration methods : Quantify residual acid groups after hydrolysis of the anhydride moiety .

Q. How does maleic anhydride-1-tetradecene copolymer function as a compatibilizer in immiscible polymer blends?

The anhydride groups form hydrogen bonds or covalent linkages with polar polymers (e.g., polyamides), while the 1-tetradecene backbone interacts with nonpolar matrices (e.g., polyolefins). This reduces interfacial tension, leading to smaller dispersed phase domains and improved mechanical properties . Compatibility is optimized at 2–5 wt% copolymer loading, as excess amounts may plasticize the blend .

Advanced Research Questions

Q. How can conflicting data on the relationship between maleic anhydride content and thermal stability be reconciled?

Discrepancies arise from differences in grafting efficiency, side reactions (e.g., crosslinking), and characterization methods. For example:

  • Higher maleic anhydride content (>5 wt%) may reduce thermal stability due to residual acidic groups accelerating degradation .
  • Controlled grafting (e.g., using electron-deficient polyolefins) minimizes side reactions, preserving thermal resistance . Researchers should combine thermogravimetric analysis (TGA) with evolved gas analysis (EGA) to differentiate between polymer degradation and unreacted monomer decomposition .

Q. What experimental strategies optimize the balance between grafting yield and polymer backbone degradation during reactive extrusion?

  • Peroxide selection : Use low-temperature initiators (e.g., dicumyl peroxide) to minimize polyolefin chain scission .
  • Monomer feeding : Stepwise addition of maleic anhydride reduces localized overheating and suppresses β-scission .
  • Process parameters : Higher screw speeds in twin-screw extruders improve mixing efficiency, achieving >80% grafting yield with <10% molecular weight reduction .

Q. How do esterification and amidation of the anhydride group alter the polymer’s thermomechanical properties?

Ring-opening reactions with alcohols or amines convert anhydride groups into esters or amides, respectively. This:

  • Lowers the glass transition temperature (Tg) by 10–20°C due to increased chain flexibility .
  • Enhances elasticity (e.g., higher CLTE values) but reduces adhesion to polar substrates .
  • Thermal stability improves when bulky substituents (e.g., tert-butyl) are introduced, as they hinder oxidative degradation .

Q. What are the limitations of using maleic anhydride-1-tetradecene copolymer in biomedical applications, and how can they be addressed?

  • Limitations : Residual initiators (e.g., peroxides) and unreacted monomers pose cytotoxicity risks. Hydrolytic instability of anhydride groups at physiological pH limits long-term use .
  • Solutions : Post-synthesis purification (e.g., dialysis) removes toxic residues. Encapsulation with hydrophilic polymers (e.g., PEG) stabilizes the anhydride moiety .

Methodological Guidelines

  • Controlled grafting : Use azo-initiators (e.g., AIBN) for uniform radical generation, minimizing backbone degradation .
  • Blend compatibility testing : Combine rheology (e.g., Cole-Cole plots) with microscopy (SEM/TEM) to assess phase morphology .
  • Safety protocols : Employ P95 respirators and EN166-compliant eyewear when handling powdered copolymer to prevent inhalation/contact hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.